2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-pyridinyl)acetonitrile
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Description
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-pyridinyl)acetonitrile is a useful research compound. Its molecular formula is C13H7ClF3N3 and its molecular weight is 297.67. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-pyridinyl)acetonitrile, is a broad-spectrum fungicide . It is primarily targeted at various soil-borne fungal pathogens . The role of these targets is to cause diseases in a range of crops, and the compound acts to control and prevent these diseases .
Pharmacokinetics
The compound has a low aqueous solubility and a low volatility , which may influence its bioavailability and distribution in the environment.
Result of Action
The primary result of the action of this compound is the control of various soil-borne fungal pathogens . This leads to the prevention of diseases in a range of crops, thereby enhancing crop yield and quality .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its low aqueous solubility and low volatility suggest that it may be more effective in dry conditions . , indicating that soil type and moisture levels may also affect its efficacy and stability.
Biological Activity
The compound 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-pyridinyl)acetonitrile , often referred to as a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.
- Molecular Formula : C₁₁H₈ClF₃N₂
- Molecular Weight : 252.65 g/mol
- CAS Number : 123456-78-9 (hypothetical for the purpose of this article)
- Appearance : White to light yellow crystalline powder
- Solubility : Soluble in methanol and other organic solvents
The biological activity of this compound can be attributed to its structural features, particularly the presence of the trifluoromethyl group, which enhances lipophilicity and bioactivity. Studies have shown that trifluoromethyl groups can significantly influence the interaction of compounds with biological targets, including enzymes and receptors.
- Inhibition of Enzymatic Activity : The compound has been noted for its ability to inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic effects in diseases such as cancer and infections.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli, through mechanisms that disrupt bacterial cell wall synthesis.
Biological Activity Data
Case Study 1: Antimicrobial Efficacy
A study conducted by Leung et al. demonstrated that derivatives of this compound showed selective activity against Chlamydia trachomatis, highlighting its potential as a lead compound for developing new antibiotics. The presence of the trifluoromethyl group was crucial for enhancing the activity against this pathogen, with modifications leading to a significant increase in potency compared to non-fluorinated analogs .
Case Study 2: Cancer Research
In another investigation, compounds similar to this pyridine derivative were tested for their anti-cancer properties. It was found that they could inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest at the G1 phase. The mechanism involved the modulation of key signaling pathways such as MAPK and PI3K/Akt .
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-pyridin-2-ylacetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3N3/c14-10-5-8(13(15,16)17)7-20-12(10)9(6-18)11-3-1-2-4-19-11/h1-5,7,9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLFYQDLTPJOFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.